Tetrazolo[1,5-a]pyridine-7-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
tetrazolo[1,5-a]pyridine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-6(12)4-1-2-10-5(3-4)7-8-9-10/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGKNMPSLZJKLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=N2)C=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60653253 | |
| Record name | Tetrazolo[1,5-a]pyridine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120613-46-9 | |
| Record name | Tetrazolo[1,5-a]pyridine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,2,3,4]tetrazolo[1,5-a]pyridine-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Significance of Fused Tetrazole Pyridine Ring Systems in Organic Synthesis and Medicinal Chemistry
The fusion of a tetrazole ring with a pyridine (B92270) ring creates a heterocyclic scaffold with considerable potential in medicinal chemistry and organic synthesis. The pyridine ring is a fundamental structural motif found in a vast number of pharmaceuticals. nih.gov Its nitrogen atom can act as a hydrogen bond acceptor, which is crucial for binding to biological targets like enzymes and receptors, and it often enhances the pharmacokinetic properties of a drug molecule. nih.gov A review of drugs approved by the U.S. FDA between 2014 and 2023 revealed 54 drugs containing a pyridine ring, with a significant number being anticancer agents and drugs targeting the central nervous system. nih.gov
On the other hand, the tetrazole ring has gained prominence as a bioisostere for the carboxylic acid group. hilarispublisher.comnih.gov This means it can mimic the acidic properties and spatial arrangement of a carboxylic acid while offering advantages such as improved metabolic stability and increased lipophilicity, which can enhance a drug's ability to cross biological membranes. hilarispublisher.comderpharmachemica.com The combination of these two rings into a single, rigid, fused system results in a "privileged scaffold." This type of scaffold is capable of binding to multiple biological targets, providing a versatile platform for developing a wide range of therapeutic agents, including those with anticancer, anti-inflammatory, and antimicrobial properties. beilstein-journals.orgnih.gov The presence of multiple nitrogen atoms in the fused system also offers various sites for chemical modification, allowing for the fine-tuning of a molecule's properties. nih.gov
Overview of Carboxylic Acid Functionalities in Heterocyclic Scaffolds
The carboxylic acid group is one of the most common functional groups found in drug molecules. nih.gov When attached to a heterocyclic scaffold, it serves several critical functions. Its ability to donate a proton and exist as a carboxylate anion at physiological pH often enhances a compound's water solubility, which is a vital property for drug administration and distribution in the body. Furthermore, the carboxylic acid group is an excellent hydrogen bond donor and acceptor, allowing it to form strong interactions with amino acid residues in the active sites of target proteins. openaccessjournals.com
However, the presence of a carboxylic acid can sometimes lead to poor metabolic stability or limited passive diffusion across cell membranes. nih.gov To address these issues, medicinal chemists often replace the carboxylic acid with a bioisostere. nih.govopenaccessjournals.com A bioisostere is a different functional group that retains the essential biological activity of the original group but has different physicochemical properties. nih.gov
The 5-substituted-1H-tetrazole ring is a classic and widely used bioisostere for the carboxylic acid group. nih.gov It shares a similar pKa and planar geometry with the carboxylate group, allowing it to maintain the necessary interactions with a biological target. nih.gov However, the tetrazole ring is generally more resistant to metabolic degradation and can be more lipophilic, potentially leading to improved bioavailability and a better pharmacokinetic profile. hilarispublisher.combeilstein-journals.org This strategy has been successfully employed in numerous marketed drugs. beilstein-journals.org
Research Trajectory of Tetrazolo 1,5 a Pyridine and Its Derivatives
Strategies for the Construction of the Tetrazolo[1,5-a]pyridine Core
The synthesis of the tetrazolo[1,5-a]pyridine core can be achieved through several strategic approaches, primarily involving the formation of the tetrazole ring fused to the pyridine system. These methods often start from appropriately substituted pyridine precursors.
Cycloaddition Reactions in Tetrazole Ring Formation
The formation of a tetrazole ring is classically achieved through the [3+2] cycloaddition of an azide with a nitrile. beilstein-journals.org In the context of tetrazolo[1,5-a]pyridines, this transformation is typically an intramolecular process. The key intermediate is a 2-azidopyridine (B1249355), which exists in equilibrium with the fused tetrazolo[1,5-a]pyridine structure. The position of this equilibrium is influenced by factors such as temperature, solvent polarity, and the electronic nature of substituents on the pyridine ring.
The 2-azidopyridine intermediate can be generated in situ from a corresponding 2-aminopyridine (B139424) via diazotization followed by treatment with an azide source, or from a 2-halopyridine by nucleophilic substitution with an azide salt. Once formed, the 2-azidopyridine can undergo an intramolecular 1,3-dipolar cycloaddition, where the azide function acts as the 1,3-dipole and the endocyclic C=N bond of the pyridine ring acts as the dipolarophile, to yield the tetrazolo[1,5-a]pyridine core.
Pyridine N-Oxide Cyclization Approaches
A versatile and widely employed method for the synthesis of tetrazolo[1,5-a]pyridines involves the cyclization of pyridine N-oxides. This approach offers a direct route to the fused system by activating the pyridine ring for subsequent reaction with an azide source.
One effective protocol utilizes diphenyl phosphorazidate (DPPA) as the azide source and activating agent. scilit.com Heating a substituted pyridine N-oxide with DPPA, often in the presence of pyridine base and without a solvent, can provide good to excellent yields of the corresponding tetrazolo[1,5-a]pyridine. scilit.comnih.gov This method has been shown to be scalable. nih.gov
Another common strategy employs a deoxygenative substitution reaction. Treatment of pyridine N-oxides with 4-toluenesulfonyl chloride (TsCl) and sodium azide in a suitable solvent like toluene (B28343) at elevated temperatures also affords tetrazolo[1,5-a]pyridines. This method is cost-effective and uses stable reagents. The reaction proceeds via the formation of a tosylate intermediate, which is then displaced by the azide anion, followed by cyclization.
| Precursor | Reagents | Conditions | Product | Yield | Reference |
| Pyridine N-oxide | Diphenyl phosphorazidate (DPPA), Pyridine | Heat, no solvent | Tetrazolo[1,5-a]pyridine | Good to Excellent | scilit.com |
| Substituted Pyridine N-oxides | 4-Toluenesulfonyl chloride, Sodium Azide | Toluene, 120 °C | Substituted Tetrazolo[1,5-a]pyridines | High | |
| 4-Methylpyridine N-oxide | Triflic anhydride (B1165640), Sodium azide | Acetonitrile, 0°C to RT | 7-Methyltetrazolo[1,5-a]pyridine | - | sigmaaldrich.com |
Halopyridine Precursors in Tetrazolo[1,5-a]pyridine Synthesis
The reaction of 2-halopyridines with an azide source is a fundamental and straightforward method for the synthesis of the tetrazolo[1,5-a]pyridine ring system. rsc.org This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the halide at the 2-position is displaced by an azide anion to form a 2-azidopyridine intermediate, which then cyclizes to the tetrazolo[1,5-a]pyridine.
A variety of azide sources can be employed, with sodium azide being the most common. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. For instance, the synthesis of tetrazolo[1,5-a]pyridine-8-carboxylic acid has been reported starting from 2-chloronicotinic acid. chemicalbook.com
The use of trimethylsilyl (B98337) azide (TMSN3) in the presence of a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), has also been reported as an effective method for this transformation. rsc.org This approach can be advantageous in cases where the solubility of inorganic azides is problematic.
| Precursor | Reagents | Conditions | Product | Yield | Reference |
| 2-Halopyridines | Sodium Azide | DMF or DMSO, Heat | Tetrazolo[1,5-a]pyridines | - | rsc.org |
| 2-Chloronicotinic acid | Sodium Azide | - | Tetrazolo[1,5-a]pyridine-8-carboxylic acid | - | chemicalbook.com |
| 2-Halopyridines | Trimethylsilyl azide, TBAF | - | Tetrazolo[1,5-a]pyridines | - | rsc.org |
Regioselective Introduction and Functionalization of the Carboxylic Acid Moiety at the 7-Position
The synthesis of the target molecule, this compound, requires the specific introduction of a carboxylic acid group at the 7-position of the fused ring system. This can be achieved either by starting with a pyridine precursor already bearing the carboxyl group (or a precursor to it) at the 4-position, or by functionalizing the pre-formed tetrazolo[1,5-a]pyridine scaffold at the 7-position.
Carboxylation Strategies on Tetrazolo[1,5-a]pyridine Scaffolds
Direct carboxylation of an unsubstituted tetrazolo[1,5-a]pyridine at the 7-position presents a challenge due to the electronic nature of the heterocyclic system. However, strategies involving metallation followed by quenching with carbon dioxide are theoretically plausible. This would involve the regioselective deprotonation of the tetrazolo[1,5-a]pyridine ring, likely at the most acidic proton, using a strong organometallic base, followed by reaction with CO2 to introduce the carboxylic acid group. The feasibility and regioselectivity of such a reaction would be highly dependent on the specific reaction conditions and the directing effects of the fused tetrazole ring.
A more common and predictable approach is to start with a pyridine ring that is already functionalized at the appropriate position. For example, the synthesis could commence from 2-amino-4-pyridinecarboxylic acid or 2-chloro-4-pyridinecarboxylic acid.
In the case of 2-amino-4-pyridinecarboxylic acid, diazotization of the amino group with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) would yield a diazonium salt. organic-chemistry.org Subsequent treatment of this intermediate with sodium azide would lead to the formation of the 2-azido-4-pyridinecarboxylic acid, which would then undergo intramolecular cyclization to the desired this compound.
Alternatively, starting with 2-chloro-4-pyridinecarboxylic acid, a direct nucleophilic substitution of the chlorine atom with sodium azide would furnish the same 2-azido-4-pyridinecarboxylic acid intermediate, which upon cyclization would yield the final product.
Derivatization from Pre-existing Functional Groups at the 7-Position
An alternative strategy for accessing this compound involves the chemical modification of a pre-existing functional group at the 7-position of the tetrazolo[1,5-a]pyridine core. This approach is particularly useful if the corresponding 7-substituted tetrazolo[1,5-a]pyridine is readily available.
One such precursor is 7-methyltetrazolo[1,5-a]pyridine. sigmaaldrich.com The methyl group at the 7-position can, in principle, be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromic acid. The success of this transformation would depend on the stability of the tetrazolo[1,5-a]pyridine ring system to the harsh oxidative conditions.
Another potential route involves the conversion of a 7-halo-tetrazolo[1,5-a]pyridine. For example, a 7-bromo or 7-iodo derivative could be subjected to a metal-halogen exchange reaction with an organolithium reagent, followed by quenching the resulting organometallic species with carbon dioxide. Alternatively, a palladium-catalyzed carbonylation reaction of the 7-halide could also be envisioned.
A further possibility is the synthesis of a 7-cyanotetrazolo[1,5-a]pyridine, which could then be hydrolyzed to the corresponding carboxylic acid. The cyano group could be introduced, for example, via a Sandmeyer-type reaction from a 7-aminotetrazolo[1,5-a]pyridine or by nucleophilic substitution of a 7-halide with a cyanide salt. The subsequent hydrolysis of the nitrile to the carboxylic acid can typically be achieved under either acidic or basic conditions.
| Precursor | Reagents/Method | Intermediate | Product | Reference |
| 2-Amino-4-pyridinecarboxylic acid | 1. NaNO2, H+ 2. NaN3 | 2-Azido-4-pyridinecarboxylic acid | This compound | organic-chemistry.org |
| 2-Chloro-4-pyridinecarboxylic acid | NaN3 | 2-Azido-4-pyridinecarboxylic acid | This compound | - |
| 7-Methyltetrazolo[1,5-a]pyridine | Oxidizing agent (e.g., KMnO4) | - | This compound | sigmaaldrich.com (precursor) |
| 7-Halotetrazolo[1,5-a]pyridine | 1. Organolithium reagent 2. CO2 | 7-Lithio-tetrazolo[1,5-a]pyridine | This compound | - |
| 7-Cyanotetrazolo[1,5-a]pyridine | H+ or OH-, H2O | - | This compound | - |
Multi-Component Reaction Approaches for Fused Tetrazole-Pyridine-Carboxylic Acid Systems
Multi-component reactions (MCRs) provide a powerful and convergent approach for the synthesis of complex molecular scaffolds, such as fused tetrazole-pyridine systems, from simple starting materials in a single step. nih.govacs.org These reactions are highly atom-economical and can generate molecular diversity with ease. acsgcipr.org While direct MCRs leading specifically to this compound are not extensively documented, established MCRs for tetrazole synthesis can be adapted for this purpose. nih.govacs.org
One of the most prominent MCRs in tetrazole chemistry is the Ugi tetrazole four-component reaction (UT-4CR). nih.govacs.org This reaction typically involves an aldehyde, an amine, an isocyanide, and hydrazoic acid to produce α-aminoacyl-tetrazole derivatives. nih.gov A key variation for the synthesis of fused pyridine systems involves the use of 2-aminopyridine as the amine component. nih.gov In such a reaction, 2-aminopyridine can react selectively as the amine, leading to the formation of a tetrazole derivative that can subsequently be cyclized to form the tetrazolo[1,5-a]pyridine core. nih.gov
The general mechanism of the UT-4CR begins with the formation of a Schiff base from the aldehyde and the amine (e.g., a substituted 2-aminopyridine). This is followed by the addition of the isocyanide and the azide to the iminium intermediate, which then undergoes an intramolecular rearrangement to yield the final tetrazole product. The strategic choice of a pyridine-based aldehyde containing a precursor to the carboxylic acid group would be a viable route to obtaining the desired this compound scaffold.
Table 1: Representative Ugi Tetrazole Four-Component Reaction (UT-4CR)
| Reactant Type | Example Compound | Role in Reaction |
|---|---|---|
| Amine | 2-Aminopyridine | Provides the pyridine nitrogen and exocyclic amine for tetrazole formation. nih.gov |
| Aldehyde | Glyoxylic acid | Forms the Schiff base and incorporates the carboxylic acid functionality. |
| Isocyanide | tert-Butyl isocyanide | Participates in the key cycloaddition step. nih.gov |
| Azide Source | Sodium azide/TMSN3 | Provides the four nitrogen atoms of the tetrazole ring. acs.org |
Stereocontrolled Synthesis and Enantioselective Routes to Related Carboxylic Acid Heterocycles
While this compound itself is an achiral molecule, the development of stereocontrolled and enantioselective synthetic routes is crucial for accessing chiral analogs and related heterocyclic carboxylic acids, which often exhibit specific biological activities in only one enantiomeric form. pressbooks.pub Enantioselective synthesis aims to produce a single enantiomer of a chiral product, often employing chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. pressbooks.pub
A prominent strategy for the enantioselective synthesis of chiral carboxylic acids involves the catalytic asymmetric hydrogenation of a prochiral precursor. For instance, nickel-catalyzed domino hydrocarboxylation-transfer hydrogenation reactions have been successfully applied to the stereoselective conversion of terminal alkynes into α-chiral carboxylic acids. nih.gov This approach utilizes a simple nickel catalyst with a chiral ligand, which demonstrates high activity in both the regioselective hydrocarboxylation and the subsequent asymmetric transfer hydrogenation steps. nih.gov This methodology could be adapted to heterocyclic substrates, providing a pathway to enantiomerically enriched heterocyclic carboxylic acids.
Another powerful method is the Sharpless asymmetric epoxidation, which can be used to create chiral epoxides from allylic alcohols with high enantioselectivity. pressbooks.pub These chiral epoxides are versatile intermediates that can be converted into a variety of functional groups, including carboxylic acids, while retaining the stereochemical integrity established in the epoxidation step.
Table 2: Example of an Enantioselective Catalytic Reaction for Chiral Carboxylic Acid Synthesis
| Reaction Type | Catalyst System | Substrate Class | Product | Key Advantage |
|---|---|---|---|---|
| Domino Hydrocarboxylation-Transfer Hydrogenation | Nickel/Chiral Phosphine Ligand (e.g., BenzP*) | Terminal Alkynes | α-Chiral Carboxylic Acids | High enantioselectivity (>90% ee) in a one-pot cascade reaction. nih.gov |
| Sharpless Asymmetric Epoxidation | Titanium tetraisopropoxide / Diethyl tartrate (DET) | Allylic Alcohols | Chiral Epoxides (precursors to chiral carboxylic acids) | Predictable stereochemistry based on the chirality of the DET ligand. pressbooks.pub |
Mechanistic Pathways of Tetrazole Ring Formation and Rearrangements within the Fused System
The formation of the tetrazolo[1,5-a]pyridine scaffold is most commonly achieved through the reaction of a 2-substituted pyridine with an azide source. A prevalent synthetic route involves the treatment of 2-halopyridines, such as 2-chloropyridines, with sodium azide. dtic.mil The mechanism proceeds via an initial nucleophilic aromatic substitution where the azide ion displaces the halide on the pyridine ring to form a 2-azidopyridine intermediate. This is followed by a thermally or photochemically induced intramolecular 1,5-dipolar cyclization, an electrocyclic ring closure, to yield the fused tetrazolo[1,5-a]pyridine system. dtic.mil Alternative methods include the reaction of pyridine N-oxides with reagents like diphenylphosphoryl azide (DPPA) or toluenesulfonyl chloride and sodium azide. researchgate.netorganic-chemistry.org
A critical aspect of this heterocyclic system is the existence of a valence tautomerism known as the azide-tetrazole equilibrium. In solution, the fused tetrazole ring can open to form the isomeric 2-azidopyridine. dtic.milresearchgate.net The position of this equilibrium is highly sensitive to various factors, including the electronic nature of substituents on the pyridine ring, the solvent, and the temperature. For instance, electron-withdrawing groups tend to favor the open-chain azide form. This equilibrium is crucial as it allows the molecule to react as either the tetrazole or the azide, enabling transformations like copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Staudinger reactions, even when the azide tautomer is present in low concentrations. researchgate.netbeilstein-archives.org
Studies on substituted tetrazolo[1,5-a]pyridines have demonstrated the influence of solvents on this equilibrium. The relative stability of the two tautomers can shift significantly based on the polarity and chemical nature of the solvent environment.
Table 1: Representative Solvent Effects on the Azide-Tetrazole Equilibrium for 4,6-Dinitrotetrazolo[1,5-a]pyridine
| Solvent | Predominant Form | Observations | Reference |
|---|---|---|---|
| Chloroform | 2-Azido-3,5-dinitropyridine | The azido-compound undergoes subsequent reaction, losing N₂ to form a furoxan derivative with a half-life of about 3 days. | dtic.mil |
| Benzene | 2-Azido-3,5-dinitropyridine | Similar to chloroform, the azide form is favored and undergoes further reaction. | dtic.mil |
| Acetonitrile | 2-Azido-3,5-dinitropyridine | The azide form is favored, but the subsequent reaction to the furoxan is slower, with a half-life of about 16 days. | dtic.mil |
| d6-Acetone | Mixture | An equilibrium mixture is observed, though the azide form is still reactive at ambient temperature. | dtic.mil |
Furthermore, rearrangements within the fused system can occur under energetic conditions. Flash vacuum thermolysis of the parent tetrazolo[1,5-a]pyridine generates a 2-pyridylnitrene intermediate, which can undergo further reactions and rearrangements. researchgate.net
Reactivity Profiles of the Fused Pyridine Nucleus in this compound
The reactivity of the pyridine portion of this compound is heavily influenced by the electronic properties of the fused tetrazole ring. The tetrazole moiety acts as a strong electron-withdrawing group, which significantly deactivates the pyridine ring toward electrophilic aromatic substitution. Conversely, this electron deficiency enhances the pyridine ring's susceptibility to nucleophilic attack.
While the pyridine ring is generally deactivated, functionalization can still be achieved under appropriate conditions, often through metal-catalyzed cross-coupling reactions. For example, diarylated tetrazolo[1,5-a]pyridine derivatives have been synthesized, indicating that C-H activation or reactions involving pre-functionalized derivatives (e.g., halo-tetrazolopyridines) are viable strategies for modifying the pyridine nucleus. researchgate.net
Chemical Transformations and Functional Group Interconversions of the Carboxylic Acid Group
The carboxylic acid group at the 7-position is a versatile handle for a wide range of chemical transformations, allowing for the synthesis of diverse derivatives.
Decarboxylative functionalization represents a powerful strategy for introducing new functional groups by replacing the carboxylic acid moiety. These reactions typically proceed through the generation of a radical intermediate upon loss of carbon dioxide. princeton.edu Modern methods, such as those employing photoredox catalysis, have greatly expanded the scope of these transformations. princeton.edunih.gov
For an aryl carboxylic acid like this compound, decarboxylation can be challenging due to the high energy barrier and potential for rapid back-electron transfer. princeton.edu However, strategies involving ligand-to-metal charge transfer (LMCT) with copper catalysts have proven effective for the decarboxylative functionalization of various aryl carboxylic acids. princeton.edu In such a process, a copper-carboxylate complex, upon irradiation, can generate an aryl radical intermediate that can be trapped by various reagents. Another approach involves direct hydrogen-atom transfer (HAT) from the carboxylic acid O-H bond, a method that can proceed under redox-neutral conditions. nih.gov These advanced methods provide potential pathways to convert the 7-carboxy group into other functionalities like aryl, alkyl, or cyano groups.
The most common transformations of the carboxylic acid group involve its conversion into esters, amides, and other acyl derivatives. These reactions typically require the activation of the carboxylic acid to convert the hydroxyl group into a better leaving group. luxembourg-bio.com
Esterification: The formation of esters (Fischer esterification) can be achieved by reacting the carboxylic acid with an alcohol under acidic catalysis. This is an equilibrium-driven process, often using the alcohol as the solvent to drive the reaction to completion. masterorganicchemistry.com
Amidation: Amide bond formation is a cornerstone of synthetic chemistry and is accomplished by coupling the carboxylic acid with a primary or secondary amine. Due to the low reactivity of the free carboxylic acid, a coupling agent is almost always required. growingscience.com A vast array of coupling reagents has been developed to facilitate this transformation efficiently and with minimal side reactions, such as epimerization when dealing with chiral substrates. luxembourg-bio.com The choice of reagent depends on the specific substrates and desired reaction conditions.
Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), often used with additives like 1-hydroxy-1H-benzotriazole (HOBt) to suppress side reactions and reduce racemization. luxembourg-bio.com More modern and highly efficient reagents are based on uronium/aminium salts, such as HBTU, HATU, and phosphonium (B103445) salts like BOP. luxembourg-bio.comnih.gov These reagents react with the carboxylic acid to form a highly reactive activated ester intermediate, which is then readily attacked by the amine to form the desired amide. luxembourg-bio.com
Table 2: Selected Modern Coupling Reagents for Amide Bond Formation
| Reagent Acronym | Full Name | Reagent Class | Typical Conditions | Reference |
|---|---|---|---|---|
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Uronium/Aminium Salt | Amine, Base (e.g., DIPEA), Solvent (e.g., DMF) | nih.gov |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Uronium/Aminium Salt | Amine, Base (e.g., DIPEA), Solvent (e.g., DMF) | growingscience.com |
| DCC | N,N'-Dicyclohexylcarbodiimide | Carbodiimide | Amine, Solvent (e.g., DCM, DMF), often with an additive like HOBt | luxembourg-bio.com |
| EDC | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride | Carbodiimide | Amine, Solvent (e.g., DCM, DMF), water-soluble by-product | growingscience.com |
| T3P® | 1-Propylphosphonic anhydride | Phosphonic Anhydride | Amine, Base (e.g., Triethylamine), Solvent (e.g., DMF) | nih.gov |
Investigating Electronic Effects on Reaction Kinetics and Selectivity in this compound Transformations
The electronic interplay between the fused tetrazole ring, the pyridine nucleus, and the carboxylic acid substituent governs the kinetics and selectivity of chemical reactions. The tetrazole ring is strongly electron-withdrawing, a property that enhances the rate of its own formation via the [2+3] cycloaddition of an azide to a nitrile precursor bearing an electron-withdrawing group. nih.gov
In the context of the fused system, this electron-withdrawing nature significantly impacts the reactivity of both the pyridine ring and the carboxylic acid group.
Effect on the Pyridine Ring: The electron deficiency of the pyridine ring, enhanced by both the fused tetrazole and the 7-carboxy group, slows down electrophilic substitution reactions. However, it activates the ring for nucleophilic aromatic substitution, with the regioselectivity being dictated by the positions of lowest electron density.
Effect on the Carboxylic Acid Group: The electron-withdrawing character of the heterocyclic system increases the acidity of the carboxylic acid proton, which can influence the conditions required for its reactions. For coupling reactions, the electronic nature of substituents can affect the reaction rate. For example, in related systems, electron-withdrawing groups on the aromatic ring have been shown to accelerate the rate of amide coupling compared to electron-donating groups. growingscience.com
Effect on Reaction Selectivity: In reactions involving the entire molecule, electronic effects can determine the reaction pathway. For instance, in the hydrogenation of related tetrazolo[1,5-a]pyrimidines, the presence or absence of a trifluoromethyl group (a strong electron-withdrawing group) completely changes the reaction outcome, leading to either reduction of the pyrimidine (B1678525) ring or preferential formation of tetrahydropyrimidine (B8763341) products. beilstein-archives.org A similar directing effect would be expected for this compound, where the electronic environment would influence the selectivity of reductions, additions, and other transformations. Quantum-chemical calculations and analysis of electrostatic potential (ESP) maps in similar heterocyclic systems have shown a direct correlation between the charge on the pyridine nitrogen atom and reaction yields in alkylation reactions. nih.gov
Advanced Spectroscopic and Structural Characterization of Tetrazolo 1,5 a Pyridine 7 Carboxylic Acid and Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For tetrazolo[1,5-a]pyridine-7-carboxylic acid, both ¹H (proton) and ¹³C (carbon-13) NMR would provide detailed information about the molecular framework.
In a typical ¹H NMR spectrum, the acidic proton of the carboxylic acid group is expected to appear significantly downfield, generally in the range of 10-13 ppm, due to its deshielded nature. libretexts.org This signal is often broad and can undergo deuterium (B1214612) exchange upon the addition of D₂O. The aromatic protons on the pyridine (B92270) ring would likely resonate in the 7-9 ppm region, with their specific chemical shifts and coupling patterns providing information about their relative positions.
The ¹³C NMR spectrum would complement the proton data. The carbonyl carbon of the carboxylic acid is characteristically found in the 165-185 ppm region. libretexts.org The carbons of the pyridine and tetrazole rings would appear in the aromatic region of the spectrum, typically between 120 and 160 ppm. Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to definitively assign each proton to its corresponding carbon and to establish through-bond connectivities across the molecule. ipb.pt
Table 1: Illustrative ¹H and ¹³C NMR Data for this compound (Note: The following data is a hypothetical representation based on typical chemical shifts for the functional groups present.)
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| H (Carboxyl) | ~12.5 (s, 1H) | - |
| Aromatic H | ~8.5-7.5 (m, 3H) | - |
| C (Carbonyl) | - | ~170 |
| C (Pyridine/Tetrazole) | - | ~150-120 |
Mass Spectrometry Techniques for Molecular Identity and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula, C₆H₄N₄O₂, by providing a highly accurate mass measurement.
The mass spectrum would show a molecular ion peak ([M]⁺) or a protonated molecule peak ([M+H]⁺) corresponding to its molecular weight. Predicted mass spectrometry data suggests that the [M+H]⁺ ion would have a mass-to-charge ratio (m/z) of 165.04071. uni.lu Other common adducts that might be observed include the sodium adduct [M+Na]⁺ at m/z 187.02265 and the deprotonated molecule [M-H]⁻ at m/z 163.02615 in negative ion mode. uni.lu
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), would provide further structural information. The fragmentation pattern would be expected to show losses of small, stable neutral molecules such as CO₂ (from the carboxylic acid), N₂ (from the tetrazole ring), and HCN. The analysis of these fragment ions helps to piece together the different components of the molecule, confirming the presence of the tetrazole ring fused to a pyridine carboxylic acid.
Table 2: Predicted Mass Spectrometry Data for this compound Adducts
| Adduct | m/z |
| [M+H]⁺ | 165.04071 |
| [M+Na]⁺ | 187.02265 |
| [M-H]⁻ | 163.02615 |
| [M+NH₄]⁺ | 182.06725 |
| [M+K]⁺ | 202.99659 |
| Data sourced from PubChemLite. uni.lu |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, which includes both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
The IR spectrum of this compound would be dominated by a very broad absorption in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. libretexts.org The C=O stretching vibration of the carbonyl group would give rise to a strong, sharp peak typically around 1700 cm⁻¹. researchgate.net The spectrum would also display a series of absorptions corresponding to the C=N and N=N stretching vibrations of the tetrazole ring, as well as the C=C and C-N stretching vibrations of the pyridine ring, generally in the 1600-1400 cm⁻¹ region. nih.gov
Raman spectroscopy would provide complementary information. While the O-H stretch is often weak in the Raman spectrum, the C=O stretch would be present. The symmetric vibrations of the aromatic rings are often strong in the Raman spectrum, providing a clear fingerprint of the heterocyclic core. rsc.orgpsu.edu
Table 3: Expected Vibrational Frequencies for this compound (Note: The following data is a hypothetical representation based on typical vibrational frequencies for the functional groups present.)
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Carboxylic Acid | O-H stretch (H-bonded) | 3300-2500 (broad) |
| Carbonyl | C=O stretch | 1720-1680 |
| Aromatic Rings | C=C, C=N, N=N stretches | 1600-1400 |
| Carboxylic Acid | C-O stretch | 1320-1210 |
| Aromatic Rings | C-H bending | 900-675 |
X-ray Crystallography for Definitive Solid-State Structural Analysis and Conformational Studies
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise measurements of bond lengths, bond angles, and torsion angles. This data would confirm the planarity of the fused heterocyclic ring system and determine the orientation of the carboxylic acid group relative to the pyridine ring.
The crystal structure of the parent compound, tetrazolo[1,5-a]pyridine (B153557), has been reported, and it confirms the fused ring system. nih.gov For the carboxylic acid derivative, the crystal packing would likely be dominated by intermolecular hydrogen bonding between the carboxylic acid groups of adjacent molecules, potentially forming dimers. nih.gov These hydrogen bonds play a crucial role in the supramolecular architecture of the solid state. The detailed structural parameters obtained from X-ray crystallography are invaluable for understanding the molecule's physical properties and for computational modeling studies.
Computational Chemistry and Theoretical Studies of Tetrazolo 1,5 a Pyridine 7 Carboxylic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to modern chemistry, offering insights into molecular properties that are often difficult or impossible to measure experimentally. For Tetrazolo[1,5-a]pyridine-7-carboxylic acid, these methods can map out its electronic landscape and predict its chemical behavior.
Density Functional Theory (DFT) is a workhorse of computational chemistry used to determine the electronic structure and ground state properties of molecules. By calculating the electron density, DFT can accurately predict the optimized molecular geometry, including bond lengths and angles, as well as other key electronic and spectroscopic features.
For this compound, a DFT calculation would yield its most stable three-dimensional conformation. These calculations also provide values for vibrational frequencies (corresponding to IR spectra), dipole moment, and the distribution of electronic charge across the molecule. While specific peer-reviewed DFT data for this exact compound is scarce, public databases provide computationally predicted properties.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Source |
| Molecular Formula | C₆H₄N₄O₂ | sigmaaldrich.com |
| Molecular Weight | 164.12 g/mol | sigmaaldrich.com |
| Monoisotopic Mass | 164.03343 Da | uni.lu |
| XlogP | -0.6 | uni.lu |
| Polar Surface Area (PSA) | 86.8 Ų | - |
| Hydrogen Bond Donors | 1 | - |
| Hydrogen Bond Acceptors | 5 | - |
Note: The data in this table is based on computational predictions available in public databases and may not be derived from specific DFT studies.
Frontier Molecular Orbital (FMO) theory simplifies the prediction of reaction outcomes by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The energy and symmetry of these orbitals are crucial for understanding a molecule's reactivity.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity. For this compound, FMO analysis would reveal the most likely sites for nucleophilic and electrophilic attack and help predict its behavior in pericyclic reactions.
Table 2: Illustrative Data from a Frontier Molecular Orbital (FMO) Analysis
| Parameter | Description | Illustrative Example Value |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -7.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.2 eV |
| HOMO-LUMO Gap | Energy difference (LUMO - HOMO); indicates chemical reactivity and stability. | 6.3 eV |
Note: The values in this table are for illustrative purposes to show the type of data generated by FMO analysis and are not actual calculated values for this compound.
Molecular Dynamics Simulations for Conformational Landscape Exploration
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. By simulating the motions of atoms and molecules over time, MD can explore the conformational landscape, study solvent effects, and model how a molecule interacts with its environment.
For this compound, an MD simulation would be particularly useful for understanding the rotational freedom of the carboxylic acid group relative to the rigid fused ring system. It could reveal the most stable conformations in different solvents, the dynamics of intramolecular hydrogen bonding, and the structure of the surrounding solvent shell, providing a dynamic picture that complements the static view from quantum chemical calculations.
In Silico Modeling for Structure-Property Relationships
In silico modeling encompasses a broad range of computational techniques used to predict the properties of a molecule based on its structure. This is a key component of modern drug discovery and materials science. These models use quantitative structure-property relationship (QSPR) algorithms to correlate a molecule's structural features with its physicochemical properties.
Table 3: Predicted Collision Cross Section (CCS) Data for this compound
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 165.04071 | 129.3 |
| [M+Na]⁺ | 187.02265 | 140.9 |
| [M-H]⁻ | 163.02615 | 128.3 |
Source: Data derived from computational predictions. uni.lu
Computational Approaches to Reaction Mechanism Elucidation
One of the most significant applications of computational chemistry is the elucidation of reaction mechanisms. For the tetrazolo[1,5-a]pyridine (B153557) scaffold, a critical aspect of its chemistry is the potential for a ring-chain tautomerism, existing in equilibrium with its 2-azidopyridine (B1249355) isomer. bohrium.comresearchgate.net This valence isomerization is fundamental to its reactivity, as the azido (B1232118) form can undergo reactions typical of organic azides, such as cycloadditions. researchgate.netbeilstein-archives.org
Computational methods, particularly DFT, are employed to map the potential energy surface of this transformation. Researchers can calculate the relative energies of the tetrazole tautomer, the azido tautomer, and the transition state that separates them. These calculations help determine which form is more stable under different conditions (e.g., in various solvents) and predict the activation energy for the interconversion. researchgate.netrsc.org For related systems like tetrazolo[1,5-a]pyrimidines, studies have shown that the equilibrium can be influenced by substituents and solvent polarity, with the tetrazole form often being thermodynamically favored. bohrium.comresearchgate.netresearchgate.net
Table 4: Example Thermodynamic Data for Azide-Tetrazole Tautomerism in a Related System
| Compound System | Parameter | Value |
| Substituted Pyrido[3,2-e]tetrazolo[1,5-a]pyrimidines | Gibbs Free Energy (ΔG) | -17 to -23 kJ/mol |
| Substituted Pyrido[3,2-e]tetrazolo[1,5-a]pyrimidines | Enthalpy (ΔH) | -20 to -48 kJ/mol |
| Substituted Pyrido[3,2-e]tetrazolo[1,5-a]pyrimidines | Entropy (ΔS) | -44 to -143 J/mol·K |
Note: This table presents experimentally derived and calculated data for related pyrimidine-fused systems to illustrate the thermodynamic parameters governing the azide-tetrazole equilibrium. bohrium.comresearchgate.netresearchgate.net The negative ΔG values indicate the tetrazole form is favored.
Medicinal Chemistry Investigations and Pharmacological Relevance of Tetrazolo 1,5 a Pyridine 7 Carboxylic Acid
Biological Activities and Potential Therapeutic Applications of Tetrazole-Containing Heterocycles
The tetrazole ring system is a key pharmacophore in a multitude of biologically active compounds, conferring a range of therapeutic properties. The fusion of this heterocycle with a pyridine (B92270) ring, as seen in tetrazolo[1,5-a]pyridine (B153557) derivatives, can modulate and enhance these activities, leading to promising candidates for various clinical applications.
Antimicrobial and Antifungal Activity Studies
Derivatives of the tetrazolo[1,5-a]pyridine scaffold have demonstrated notable antimicrobial and antifungal properties. For instance, certain tetrazolo[1,5-a]pyridine derivatives have shown good antimicrobial activity against a panel of bacteria including S. aureus, B. cereus, E. coli, and P. aeruginosa, as well as the fungi A. flavus and A. niger nih.gov. The fusion of a tetrazole ring with a quinoline system, a related nitrogen-containing heterocycle, has also been shown to increase biological activity, with some derivatives exhibiting moderate antibacterial and antifungal effects bohrium.com.
Furthermore, novel tetrazole derivatives featuring a pyrazole moiety have exhibited excellent in vitro antifungal activities against various Candida species and Cryptococcus neoformans nih.gov. Some of these compounds also displayed moderate activity against Aspergillus fumigatus nih.gov. While direct studies on tetrazolo[1,5-a]pyridine-7-carboxylic acid are limited, the established antimicrobial and antifungal potential of the broader class of tetrazolo[1,5-a]pyridines suggests that derivatives of this carboxylic acid could be promising candidates for the development of new anti-infective agents.
Table 1: Antimicrobial Activity of Selected Tetrazolo[1,5-a]pyridine Derivatives
| Compound | Test Organism | Activity | Reference |
|---|---|---|---|
| Tetrazolo[1,5-a]pyridine derivative 193 | S. aureus, B. cereus, E. coli, P. aeruginosa, A. flavus, A. niger | Good | nih.gov |
| Tetrazolo[1,5-a]quinoline-4-carbonitrile derivatives | Gram-positive and Gram-negative bacteria, fungi | Moderate | bohrium.com |
| Tetrazoles with a pyrazole moiety | Candida spp., Cryptococcus neoformans | Excellent | nih.gov |
Antiviral and Anticancer Research
The tetrazolo[1,5-a]pyridine scaffold has also been investigated for its potential in antiviral and anticancer therapies. Research into novel 1,2,4-triazole- and tetrazole-containing quinolines has indicated that the antiviral activity is influenced by the nature and position of substituents on both the tetrazole and quinoline rings, suggesting that modifications to the tetrazolo[1,5-a]pyridine core could yield potent antiviral agents mdpi.com.
In the realm of oncology, pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govmdpi.comtriazine sulfonamides have demonstrated cytotoxic and genotoxic activities in various human tumor cell lines mdpi.com. The structural similarity of this fused system to tetrazolo[1,5-a]pyridine suggests that derivatives of the latter could also possess anticancer properties. For example, a pyridopyrazolo-triazine compound bearing a carboxylate group exhibited significant activity against the MCF-7 breast cancer cell line nih.gov. This highlights the potential importance of the carboxylic acid moiety in conferring cytotoxic effects.
Anti-inflammatory Properties
Several studies have pointed towards the anti-inflammatory potential of fused heterocyclic systems containing a tetrazole or pyridine ring. For instance, a library of pyrazolo[1,5-a]quinazoline compounds, which are structurally related to tetrazolo[1,5-a]pyridines, were screened for their ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, a key pathway in inflammation. Several compounds from this library demonstrated anti-inflammatory activity nih.govmdpi.com. Similarly, novel thiazolo[4,5-b]pyridin-2-one derivatives have been shown to possess considerable anti-inflammatory effects in vivo, with some compounds approaching or exceeding the activity of the standard drug Ibuprofen biointerfaceresearch.compensoft.net. These findings suggest that the this compound scaffold is a promising starting point for the development of new anti-inflammatory agents.
Modulation of Specific Biological Targets
The versatility of the tetrazolo[1,5-a]pyridine scaffold allows for the design of molecules that can selectively interact with specific biological targets. For example, a series of 3-dialkylamino-7-phenyl pyrazolo[1,5-a]pyridines were developed as selective antagonists of the corticotropin-releasing factor 1 (CRF1) receptor, a target for stress-related disorders nih.gov. In another study, pyrazolo[1,5-a]pyrimidine derivatives were identified as potent and selective inhibitors of FLT3-ITD, a kinase implicated in acute myeloid leukemia nih.gov. These examples underscore the potential of the tetrazolo[1,5-a]pyridine core in the rational design of targeted therapies.
Structure-Activity Relationship (SAR) Studies of Tetrazolo[1,5-a]pyridine Carboxylic Acid Derivatives
While specific SAR studies on this compound are not extensively documented, research on related structures provides valuable insights. For instance, in a series of pyrazolo[1,5-a]pyridine-3-carboxamides designed as antitubercular agents, the carboxylic acid moiety served as a key intermediate for amidation, and the nature of the amine substituent significantly influenced the biological activity nih.gov.
In the context of antifungal 2-aryl-1,2,4-triazolo[1,5-a]pyridine derivatives, the nature of the aryl substituent was found to be crucial for their activity against C. albicans and T. rubrum nih.gov. Similarly, for antiviral tetrazole-containing quinolines, the position and type of substituent on the heterocyclic rings were shown to impact their efficacy mdpi.com. These studies suggest that systematic modification of the substituents on both the tetrazolo and pyridine rings of this compound, as well as derivatization of the carboxylic acid group itself, would be a fruitful approach to optimize its pharmacological properties.
Tetrazole as a Carboxylic Acid Bioisostere in Rational Drug Design
A cornerstone of the medicinal chemistry relevance of the tetrazole moiety is its role as a bioisostere for the carboxylic acid group . This means that the tetrazole ring can mimic the acidic properties and spatial arrangement of a carboxylic acid in biological systems. This substitution is a widely used strategy in drug design to enhance a molecule's pharmacological profile.
Tetrazoles generally exhibit greater metabolic stability and increased lipophilicity compared to their carboxylic acid counterparts. This can lead to improved absorption, distribution, metabolism, and excretion (ADME) properties, including a better ability to cross biological membranes. The planar and electron-rich nature of the tetrazole ring also allows for diverse interactions with biological targets. Therefore, the presence of the tetrazole ring in the this compound structure is a key feature that medicinal chemists can exploit in the design of new and improved therapeutic agents.
Design and Synthesis of Novel Analogs for Enhanced Biological Efficacy and Selectivity
The pursuit of novel therapeutic agents with improved pharmacological profiles is a cornerstone of medicinal chemistry. In this context, this compound has emerged as a scaffold of significant interest. Its unique structural features, including the tetrazole ring as a bioisostere of a carboxylic acid, offer a foundation for the design of analogs with enhanced biological efficacy and selectivity. The strategic modification of this core structure is guided by established principles of medicinal chemistry, including structure-activity relationship (SAR) studies, isosteric and bioisosteric replacements, and the introduction of pharmacophoric features to modulate target interaction, physicochemical properties, and pharmacokinetic profiles.
The design of novel analogs of this compound primarily focuses on two key regions of the molecule: the carboxylic acid functional group at the 7-position and the fused pyridine ring system. Modifications at these sites aim to explore and optimize interactions with biological targets, thereby enhancing potency and selectivity.
A primary strategy in the design of new analogs involves the modification of the carboxylic acid moiety. While the tetrazole ring itself is a well-established bioisostere of a carboxylic acid, further derivatization of the carboxylic acid at the 7-position can lead to compounds with altered properties. Common modifications include esterification and amidation to improve cell permeability and metabolic stability. The synthesis of these analogs typically involves standard coupling reactions. For instance, the carboxylic acid can be activated with coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) followed by reaction with a diverse range of alcohols or amines to yield the corresponding esters or amides.
Another key design strategy involves the introduction of various substituents onto the pyridine ring of the tetrazolo[1,5-a]pyridine core. These substitutions can influence the electronic properties, lipophilicity, and steric profile of the molecule, all of which can impact biological activity. Synthetic routes to achieve such modifications often start from appropriately substituted 2-chloropyridines or pyridine N-oxides. For example, a substituted 2-chloropyridine can be reacted with sodium azide (B81097) to form the tetrazolo[1,5-a]pyridine ring, with the substituent already in place.
The following sections detail the synthesis and rationale behind the design of specific classes of analogs.
Synthesis of Amide Analogs
The conversion of the carboxylic acid to an amide is a common tactic to enhance biological activity and improve pharmacokinetic properties. A series of novel Tetrazolo[1,5-a]pyridine-7-carboxamide derivatives can be synthesized by coupling the parent carboxylic acid with a variety of primary and secondary amines. The general synthetic route is depicted below:
Scheme 1: General synthesis of Tetrazolo[1,5-a]pyridine-7-carboxamide analogs.
The selection of amines for this synthesis is crucial and is guided by the desire to probe different regions of a putative binding site on a biological target. Amines incorporating various functionalities such as alkyl, aryl, heteroaryl, and cyclic systems can be employed. The resulting amides can exhibit a range of biological activities depending on the nature of the R group. For instance, the introduction of a bulky hydrophobic group may enhance binding to a hydrophobic pocket in a target enzyme or receptor.
Table 1: Representative Tetrazolo[1,5-a]pyridine-7-carboxamide Analogs and their Hypothetical Biological Activity Note: The biological data presented in this table is hypothetical and for illustrative purposes to demonstrate the principles of analog design and SAR.
| Compound ID | R Group | Target | IC50 (nM) | Selectivity vs. Off-Target |
| 1a | -H | Target X | 1250 | 1 |
| 1b | -CH₃ | Target X | 850 | 5 |
| 1c | -CH₂CH₃ | Target X | 720 | 8 |
| 1d | -Phenyl | Target X | 350 | 25 |
| 1e | -4-Fluorophenyl | Target X | 150 | 50 |
| 1f | -Benzyl | Target X | 280 | 30 |
| 1g | -Cyclohexyl | Target X | 600 | 15 |
| 1h | -Morpholinoethyl | Target X | 450 | 20 |
From the hypothetical data in Table 1, a preliminary structure-activity relationship can be deduced. The unsubstituted amide (1a ) shows modest activity. The introduction of small alkyl groups (1b , 1c ) leads to a slight increase in potency. A significant enhancement in activity is observed with the incorporation of an aromatic ring (1d ), suggesting a potential π-π stacking interaction within the target's binding site. Further substitution on the phenyl ring with an electron-withdrawing fluorine atom (1e ) results in the most potent compound in this series, highlighting the importance of electronic effects. The benzyl group (1f ) is slightly less potent than the phenyl analog, indicating that the additional flexibility may not be optimal for binding. The bulky, non-aromatic cyclohexyl group (1g ) leads to a decrease in activity compared to the aromatic analogs. The inclusion of a morpholinoethyl group (1h ) provides a balance of lipophilicity and hydrophilicity, resulting in moderate potency.
Synthesis of Substituted Tetrazolo[1,5-a]pyridine Analogs
To explore the impact of substitutions on the pyridine ring, a series of analogs bearing different functional groups can be prepared. A versatile synthetic approach starts from a substituted 2-aminopyridine (B139424), which is converted to the corresponding pyridine N-oxide, followed by cyclization to the tetrazolo[1,5-a]pyridine core.
Scheme 2: General synthesis of substituted this compound analogs.
The choice of substituent (R') on the pyridine ring can significantly modulate the biological efficacy and selectivity. Electron-donating and electron-withdrawing groups, as well as sterically demanding groups, can be introduced to systematically probe the SAR.
Table 2: Representative Substituted this compound Analogs and their Hypothetical Biological Activity Note: The biological data presented in this table is hypothetical and for illustrative purposes to demonstrate the principles of analog design and SAR.
| Compound ID | R' Group | Target | IC50 (nM) | Selectivity vs. Off-Target |
| 2a | -H | Target Y | 980 | 1 |
| 2b | 5-CH₃ | Target Y | 650 | 10 |
| 2c | 5-Cl | Target Y | 420 | 30 |
| 2d | 5-OCH₃ | Target Y | 780 | 5 |
| 2e | 6-CH₃ | Target Y | 1100 | 2 |
| 2f | 6-Cl | Target Y | 850 | 8 |
The hypothetical data in Table 2 suggests that substitution at the 5-position of the pyridine ring is generally more favorable for activity than substitution at the 6-position. A small alkyl group at the 5-position (2b ) improves potency compared to the unsubstituted parent compound (2a ). An electron-withdrawing chloro group at the 5-position (2c ) provides the most significant enhancement in activity and selectivity, suggesting that this modification may lead to a more favorable interaction with the target. An electron-donating methoxy group at the 5-position (2d ) is less beneficial. Substitutions at the 6-position (2e , 2f ) appear to be detrimental to activity, possibly due to steric hindrance.
Materials Science Applications and Advanced Functional Materials Development
Integration of Tetrazolo[1,5-a]pyridine (B153557) Systems into π-Conjugated Architectures
The incorporation of electron-accepting units into π-conjugated systems is a fundamental strategy for modulating the physical and electronic properties of organic materials. sigmaaldrich.comacs.org Tetrazolo[1,5-a]pyridine has emerged as a promising electron-accepting unit for this purpose. sigmaaldrich.com Researchers have successfully synthesized a series of diarylated tetrazolo[1,5-a]pyridine derivatives, demonstrating the versatility of this heterocyclic system in creating extended π-conjugated architectures. sigmaaldrich.com
The synthesis of these systems often involves treating the corresponding diarylated pyridine (B92270) N-oxide with diphenylphosphoryl azide (B81097). sigmaaldrich.com This method allows for the introduction of various aryl groups at different positions of the tetrazolo[1,5-a]pyridine core, which in turn enables the fine-tuning of the electronic properties of the resulting π-conjugated molecules. dtic.mil The annelation of a benzene ring to the structure can lead to increased thermal stability, a crucial characteristic for many material applications. dtic.mil The ability to systematically modify the structure of these π-conjugated systems opens up possibilities for creating materials with tailored properties for specific applications in organic electronics.
Investigation of Semiconducting Characteristics and Optoelectronic Properties
The unique electronic structure of tetrazolo[1,5-a]pyridine derivatives makes them attractive candidates for use in organic semiconductors. dtic.mil The electron-withdrawing nature of the tetrazolo[1,5-a]pyridine unit plays a significant role in determining the electronic characteristics of the π-conjugated systems it is part of. dtic.mil
Studies on diarylated tetrazolo[1,5-a]pyridine derivatives have revealed that these compounds can exhibit photoluminescence, with quantum yields ranging from 29% to 83%. dtic.mil Cyclic voltammetry measurements have shown that these compounds possess reversible reduction waves, with the reduction potential being dependent on the substituents on the terminal benzene rings. dtic.mil This tunability of the electronic properties is a key advantage in the development of new semiconducting materials. dtic.mil
Furthermore, organic field-effect transistor (OFET) devices based on a bithiophene-substituted tetrazolo[1,5-a]pyridine compound have demonstrated stable transistor characteristics under repeated bias conditions. sigmaaldrich.comdtic.mil This finding highlights the potential of tetrazolo[1,5-a]pyridine as a robust electron-accepting unit for the development of high-performance organic semiconductors. dtic.mil The good thermal stability of these molecules, with decomposition temperatures around 200 °C, further enhances their suitability for electronic device applications. dtic.mil
| Compound | Quantum Yield (Φ) | Reduction Potential (V) | Thermal Decomposition Temperature (Td) |
|---|---|---|---|
| Diarylated Tetrazolo[1,5-a]pyridine Derivative 1 | 29% - 83% dtic.mil | Variable, dependent on substituents dtic.mil | ~200 °C dtic.mil |
| Bithiophene-substituted Tetrazolo[1,5-a]pyridine | Not specified | Not specified | Good thermal stability sigmaaldrich.com |
Role in the Development of Energetic Materials
The high nitrogen content and the inherent energy of the tetrazole ring make tetrazolo[1,5-a]pyridine and its derivatives of significant interest in the field of energetic materials. These compounds are considered a class of polynitroheterocyclic systems that can exhibit useful explosive properties. dtic.mil
The synthesis of various tetrazolo[1,5-a]pyridines has been achieved through nucleophilic azide attack on 2-chloropyridines. dtic.mil The thermal stability and the equilibrium with their corresponding 2-azidopyridine (B1249355) isomers are critical aspects of their chemistry that are actively studied. dtic.mil For instance, 4,6-dinitrotetrazolo[1,5-a]pyridine has been shown to possess moderate explosive properties, although it is thermally unstable. dtic.mil In contrast, tetrazolo[1,5-f]-furazano[4,5-b]pyridine-1-oxide, synthesized from 3-nitro-2,6-dichloropyridine, exhibits properties typical of a primary explosive while being thermally stable up to approximately 135°C. dtic.mil
The introduction of nitro groups into the tetrazolo[1,5-a]pyridine structure can significantly enhance its energetic properties. Empirical calculations for 4,6-dinitrotetrazolo[1,5-a]pyridine suggest a density of 1.79 g/cm³, a detonation velocity of 8250 m/s, and a detonation pressure of 314 kbar. dtic.mil However, this compound also appears to be sensitive to impact. dtic.mil The versatility in synthesizing substituted tetrazolo[1,5-a]pyridines provides a pathway to a new class of energetic materials with a range of properties. dtic.mil
| Compound | Key Properties | Calculated/Observed Values |
|---|---|---|
| 4,6-dinitrotetrazolo[1,5-a]pyridine | Moderate explosive properties, thermally unstable, impact sensitive dtic.mil | Density: 1.79 g/cm³, Detonation Velocity: 8250 m/s, Detonation Pressure: 314 kbar dtic.mil |
| Tetrazolo[1,5-f]-furazano[4,5-b]pyridine-1-oxide | Primary explosive properties, thermally stable to ~135°C dtic.mil | Not specified |
Utilization as Scaffolds in Polymer Chemistry and Advanced Functional Materials
The tetrazolo[1,5-a]pyridine framework serves as a versatile scaffold for the development of advanced functional materials, including polymers and metal-organic frameworks. The presence of the carboxylic acid group in tetrazolo[1,5-a]pyridine-7-carboxylic acid provides a convenient handle for further chemical modifications, enabling its incorporation into larger molecular structures.
While direct polymerization of this compound is not extensively documented in the provided search results, the core structure is utilized in creating complex functional materials. For instance, related tetrazole-containing ligands have been used in the synthesis of metal coordination complexes. rsc.org These complexes can form two or three-dimensional frameworks with diverse structures, driven by the versatile coordination modes of the tetrazole and pyridine moieties. rsc.org Such frameworks are a class of advanced functional materials with potential applications in areas like catalysis, gas storage, and sensing.
Furthermore, the concept of using heterocyclic systems as scaffolds is well-established in medicinal chemistry and is extending into materials science. mdpi.comnih.gov Related fused heterocyclic systems like pyrazolo[4,3-e]tetrazolo[1,5-b] dtic.milorganic-chemistry.orgresearchgate.nettriazine and pyrazolo[1,5-a]pyrimidine are recognized as important scaffolds for drug discovery and have attracted attention in material science due to their photophysical properties. mdpi.comnih.gov By analogy, the tetrazolo[1,5-a]pyridine scaffold, with its inherent electronic and energetic properties, offers a robust platform for the design of novel polymers and functional materials with tailored characteristics. The carboxylic acid functionality of this compound can be leveraged to create monomers for polymerization or to graft the scaffold onto existing polymer backbones, thereby imparting the unique properties of the tetrazolo[1,5-a]pyridine unit to the resulting macromolecular material.
Future Perspectives and Emerging Research Avenues for Tetrazolo 1,5 a Pyridine 7 Carboxylic Acid
Development of Sustainable and Green Synthesis Protocols
The future synthesis of Tetrazolo[1,5-a]pyridine-7-carboxylic acid will likely pivot towards more environmentally friendly methods. Traditional synthetic routes for related compounds often involve harsh conditions and hazardous reagents. Future research could focus on:
One-Pot Reactions: Developing one-pot syntheses from readily available starting materials would improve efficiency and reduce waste.
Alternative Solvents: Exploring the use of greener solvents like water, supercritical fluids, or bio-based solvents to replace traditional volatile organic compounds.
Catalytic Methods: Investigating novel catalytic systems, including biocatalysts or earth-abundant metal catalysts, to lower reaction temperatures and improve yields.
| Potential Green Synthesis Strategy | Description | Anticipated Benefits |
| Microwave-Assisted Synthesis | Utilizing microwave irradiation to accelerate reaction rates. | Reduced reaction times, increased yields, and lower energy consumption. |
| Flow Chemistry | Performing reactions in continuous flow reactors. | Enhanced safety, better process control, and easier scalability. |
| Bio-catalysis | Employing enzymes for specific transformations. | High selectivity, mild reaction conditions, and reduced environmental impact. |
Application of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction
Computational tools are poised to revolutionize the exploration of novel compounds. For this compound, machine learning (ML) and artificial intelligence (AI) could accelerate discovery by:
Predicting Physicochemical Properties: AI models could be trained to predict key properties such as solubility, stability, and bioavailability, guiding the synthesis of derivatives with desired characteristics.
Virtual Screening: ML algorithms could screen virtual libraries of compounds derived from the this compound scaffold to identify potential candidates for specific biological targets.
QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models could be developed to correlate the structural features of derivatives with their biological activity, enabling the design of more potent compounds.
Advanced Functionalization Strategies for Complex Molecular Architectures
The carboxylic acid group and the fused ring system of this compound offer multiple sites for modification. Future research will likely explore:
Late-Stage Functionalization: Developing methods for introducing new functional groups into the molecule at a late stage of the synthesis, allowing for the rapid generation of diverse compound libraries.
C-H Activation: Utilizing C-H activation strategies to directly modify the pyridine (B92270) ring, providing access to novel derivatives that are difficult to synthesize using traditional methods.
Derivatization of the Carboxylic Acid: Transforming the carboxylic acid into a variety of other functional groups, such as esters, amides, or other bioisosteres, to modulate the compound's properties.
Exploration of New Biological Targets and Disease Indications
The tetrazole ring is a well-known bioisostere for the carboxylic acid group, and tetrazole-containing compounds have shown a wide range of biological activities. Future research on this compound could uncover its potential in treating various diseases by:
Screening against Diverse Targets: Testing the compound and its derivatives against a broad panel of biological targets, including enzymes, receptors, and ion channels, to identify novel therapeutic applications.
Antimicrobial and Antiviral Activity: Given that some tetrazolo[1,5-a]pyridine (B153557) derivatives have shown antimicrobial properties, investigating the potential of the 7-carboxylic acid derivative against a range of pathogens is a promising avenue.
Anti-inflammatory and Anticancer Potential: Exploring the compound's efficacy in models of inflammation and cancer, as related heterocyclic compounds have demonstrated activity in these areas.
Expanding Material Science Applications and Device Integration
The rigid, planar structure and electron-rich nature of the tetrazolo[1,5-a]pyridine core suggest potential applications in material science. The presence of the carboxylic acid group provides a handle for further modification and integration into materials. Future research could focus on:
Organic Electronics: Investigating the use of this compound and its derivatives as building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The carboxylic acid group could be used to anchor the molecule to surfaces or to tune its electronic properties.
Coordination Polymers and Metal-Organic Frameworks (MOFs): Utilizing the carboxylic acid and nitrogen atoms of the tetrazole ring to coordinate with metal ions, leading to the formation of novel coordination polymers or MOFs with potential applications in gas storage, catalysis, and sensing.
Energetic Materials: While some tetrazolo[1,5-a]pyridine derivatives have been investigated as energetic materials, the specific properties of the 7-carboxylic acid derivative in this context remain to be explored.
Q & A
What are the common synthetic routes for Tetrazolo[1,5-a]pyridine-7-carboxylic acid derivatives?
Basic Research Question
The synthesis typically involves multi-component reactions or cyclocondensation of precursors such as azides, enaminones, or trifluoroacetimidoyl chlorides. For example:
- Cyclocondensation : Reacting azide-containing precursors with enaminones in solvents like pyridine or dioxane under reflux conditions yields tetrazolo-pyridine cores .
- Catalytic Systems : Methylaluminoxane pre-mixed with amines facilitates ester-to-amide conversions in dioxane at 90°C for 48–96 hours, achieving yields up to 70% .
- Post-Functionalization : Bromination, nitration, or trifluoromethylation at position 7 can modify reactivity and biological activity .
How can researchers optimize the yield of Tetrazolo[1,5-a]pyridine-7-carboxamide derivatives under varying catalytic conditions?
Advanced Research Question
Yield optimization requires systematic parameter screening:
- Catalyst Selection : Methylaluminoxane enhances amide formation efficiency, but alternative catalysts (e.g., palladium complexes) may improve regioselectivity .
- Solvent Effects : Polar aprotic solvents (e.g., DMF, dioxane) stabilize intermediates, while protic solvents may promote side reactions .
- Reaction Duration : Prolonged heating (e.g., 48–96 hours) is critical for complete ester-to-amide conversion, as shorter durations risk unreacted starting material .
- Temperature Control : Elevated temperatures (80–90°C) accelerate cyclization but may degrade thermally sensitive substituents .
What spectroscopic techniques are essential for characterizing this compound derivatives?
Basic Research Question
Key techniques include:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., [M+H]+ peaks) .
- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for carboxylic acids) .
How to resolve contradictions in spectral data when synthesizing novel Tetrazolo[1,5-a]pyridine derivatives?
Advanced Research Question
Contradictions often arise from impurities or isomeric forms:
- Purity Assessment : Use HPLC or TLC to confirm homogeneity. Impurities (e.g., unreacted esters) skew NMR integration ratios .
- Isomer Differentiation :
- Computational Validation : Compare experimental ¹³C NMR shifts with DFT-calculated values to validate assignments .
What structural features of this compound influence its reactivity?
Basic Research Question
Critical structural factors include:
- Nitrogen-Rich Core : The tetrazole ring’s electron-deficient nature facilitates nucleophilic substitutions at position 7 .
- Carboxylic Acid Group : Enhances solubility for biological assays and serves as a handle for derivatization (e.g., amide coupling) .
- Substituent Effects : Electron-withdrawing groups (e.g., -NO₂, -CF₃) at position 7 increase electrophilicity, enabling cross-coupling reactions .
What strategies are effective in designing Tetrazolo[1,5-a]pyridine derivatives with enhanced biological activity?
Advanced Research Question
Design principles include:
- Bioisosteric Replacement : Substitute the carboxylic acid with amides (e.g., N-(indol-5-yl)carboxamide) to improve membrane permeability .
- Targeted Functionalization : Introduce trifluoromethyl (-CF₃) or halogen (-Br) groups to modulate binding affinity to receptors (e.g., adenosine A2a) .
- Pharmacophore Mapping : Align substituents to mimic natural ligands (e.g., adenosine) using molecular docking studies .
- In Vivo Profiling : Assess metabolic stability via liver microsome assays and toxicity via zebrafish models .
How do reaction conditions impact the regioselectivity of Tetrazolo[1,5-a]pyridine functionalization?
Advanced Research Question
Regioselectivity is governed by:
- Electrophilic Aromatic Substitution (EAS) : Electron-donating groups direct substitutions to meta/para positions. For example, -OCH₃ at position 7 directs nitration to position 4 .
- Catalytic Directing Groups : Palladium catalysts with bidentate ligands can override inherent electronic effects, enabling ortho-functionalization .
- Solvent Polarity : Polar solvents stabilize charge-separated intermediates, favoring certain pathways (e.g., SNAr over radical mechanisms) .
What are the challenges in synthesizing Tetrazolo[1,5-a]pyridine-7-carboxamides, and how can they be mitigated?
Advanced Research Question
Key challenges include:
- Amide Bond Formation : Low reactivity of the carboxylic acid requires activating agents (e.g., EDC/HOBt) or pre-conversion to acid chlorides .
- Byproduct Formation : Competing esterification or dimerization can occur; using excess amine and anhydrous conditions suppresses these .
- Purification Difficulties : High-polarity amides may co-elute with impurities. Reverse-phase chromatography (C18 columns) improves separation .
How can computational chemistry aid in the design of Tetrazolo[1,5-a]pyridine-based therapeutics?
Advanced Research Question
Computational tools enable:
- Docking Studies : Predict binding modes to targets (e.g., kinases) using AutoDock Vina .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with biological activity .
- ADMET Prediction : Estimate pharmacokinetics (e.g., LogP, plasma protein binding) via SwissADME .
What methodologies validate the biological activity of Tetrazolo[1,5-a]pyridine derivatives?
Basic Research Question
Standard assays include:
- In Vitro Screening :
- In Vivo Models : Evaluate efficacy in rodent xenografts or inflammation models .
- Binding Affinity : Radioligand displacement assays (e.g., for adenosine receptors) quantify target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
